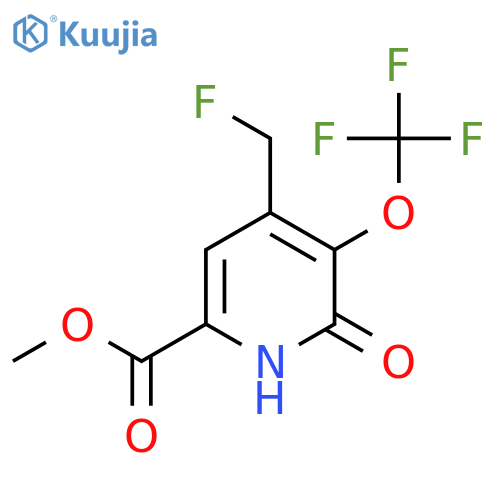Cas no 1804829-17-1 (Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate)

1804829-17-1 structure
商品名:Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate
CAS番号:1804829-17-1
MF:C9H7F4NO4
メガワット:269.149796724319
CID:4830987
Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate
-
- インチ: 1S/C9H7F4NO4/c1-17-8(16)5-2-4(3-10)6(7(15)14-5)18-9(11,12)13/h2H,3H2,1H3,(H,14,15)
- InChIKey: XYYQMZHIBNBVPP-UHFFFAOYSA-N
- ほほえんだ: FCC1C=C(C(=O)OC)NC(C=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 438
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 1.4
Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096928-1g |
Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate |
1804829-17-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
1804829-17-1 (Methyl 4-(fluoromethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 13769-43-2(potassium metavanadate)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
